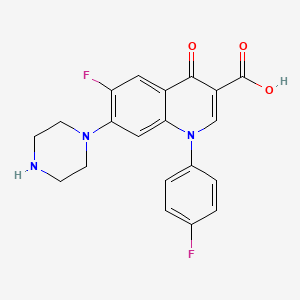![molecular formula C31H41NO7 B1681517 3-[(2S)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid CAS No. 153633-01-3](/img/structure/B1681517.png)
3-[(2S)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SC-53228 is a specific leukotriene B4 receptor antagonist. Leukotriene B4 is a potent inflammatory mediator involved in various immune responses. SC-53228 has been studied for its potential therapeutic applications in treating inflammatory diseases due to its ability to inhibit leukotriene B4 activity .
Preparation Methods
The synthesis of SC-53228 involves several steps. The Western fragment of SC-53228 is derived from methyl 2,4-dihydroxybenzoate. The allylation of this material under standard conditions (allyl bromide, potassium carbonate, dimethylformamide) affords the 4-allyl ether as the predominant product. This mixture undergoes a thermally induced Claisen rearrangement to access the tetrasubstituted aromatic nucleus. Cyclopropanation of the allyl group is achieved using the Denmark modification of the Simmons Smith reaction. The diol ester is then converted to the monomethyl amide, and the linker is attached under standard conditions. The Eastern fragment is derived from 2’,4’-dihydroxy-3’-propylacetophenone. The synthesis is completed through the coupling of the Eastern and Western fragments in a two-step process involving intermolecular alkylation followed by lithium hydroxide-mediated ester hydrolysis .
Chemical Reactions Analysis
SC-53228 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Scientific Research Applications
SC-53228 has been extensively studied for its anti-inflammatory properties. It has shown potential in treating various inflammatory diseases such as asthma, rheumatoid arthritis, inflammatory bowel disease, contact dermatitis, and psoriasis. The compound inhibits leukotriene B4-induced chemotaxis and membrane depolarization of human neutrophils, making it a valuable tool in medical research .
Mechanism of Action
SC-53228 exerts its effects by antagonizing the leukotriene B4 receptor. Leukotriene B4 is a product of arachidonic acid metabolism and is a potent neutrophil activator. By inhibiting the leukotriene B4 receptor, SC-53228 prevents the activation and migration of neutrophils, thereby reducing inflammation. The compound has shown efficacy in various animal models of inflammation .
Comparison with Similar Compounds
SC-53228 is compared with other leukotriene B4 receptor antagonists such as SC-50605, SC-51146, and VML295. These compounds share similar mechanisms of action but differ in their potency and selectivity. SC-53228 is unique due to its high intrinsic potency and selectivity for the leukotriene B4 receptor .
Similar Compounds
- SC-50605
- SC-51146
- VML295
SC-53228 stands out due to its superior efficacy in inhibiting leukotriene B4-induced responses, making it a promising candidate for further research and development in treating inflammatory diseases .
Properties
CAS No. |
153633-01-3 |
|---|---|
Molecular Formula |
C31H41NO7 |
Molecular Weight |
539.7 g/mol |
IUPAC Name |
3-[(2S)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid |
InChI |
InChI=1S/C31H41NO7/c1-4-6-23-26(14-10-21-9-11-22(39-29(21)23)12-16-28(33)34)37-17-5-18-38-27-15-13-24(31(35)32-2)30(36-3)25(27)19-20-7-8-20/h10,13-15,20,22H,4-9,11-12,16-19H2,1-3H3,(H,32,35)(H,33,34)/t22-/m0/s1 |
InChI Key |
YWYUQSGYKDEAMJ-QFIPXVFZSA-N |
Isomeric SMILES |
CCCC1=C(C=CC2=C1O[C@@H](CC2)CCC(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)NC)OC)CC4CC4 |
SMILES |
CCCC1=C(C=CC2=C1OC(CC2)CCC(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)NC)OC)CC4CC4 |
Canonical SMILES |
CCCC1=C(C=CC2=C1OC(CC2)CCC(=O)O)OCCCOC3=C(C(=C(C=C3)C(=O)NC)OC)CC4CC4 |
Appearance |
Solid powder |
| 153633-01-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-(3-(2-(cyclopropylmethyl)-3-methoxy-4-((methylamino)carbonyl)phenoxy)propoxy)-3,4-dihydro-8-propyl-2H-1-benzopyran-2-propanoic acid SC 51146 SC 53228 SC-51146 SC-53228 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


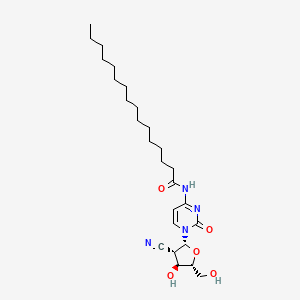
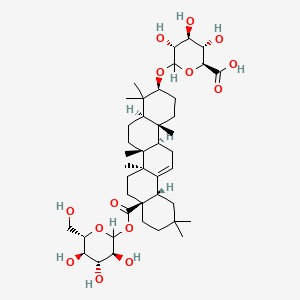
![(2R,3R,5S)-5-[(3R,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-(2-hydroxypropan-2-yl)oxan-3-ol](/img/structure/B1681436.png)
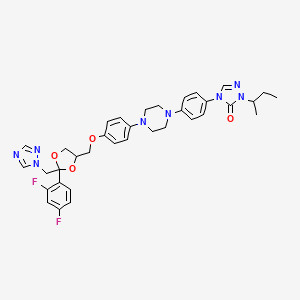
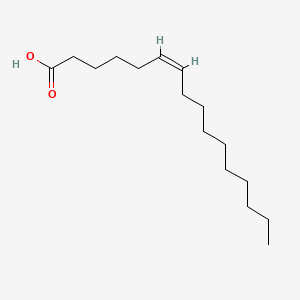
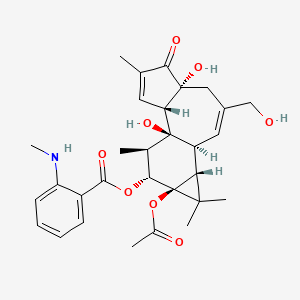
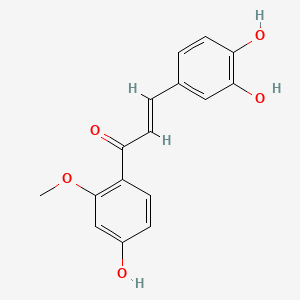
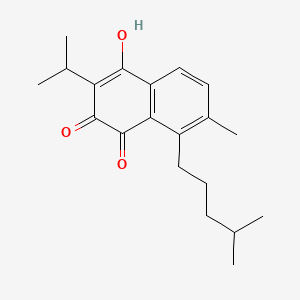

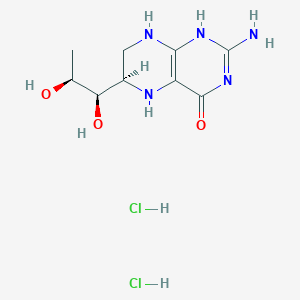
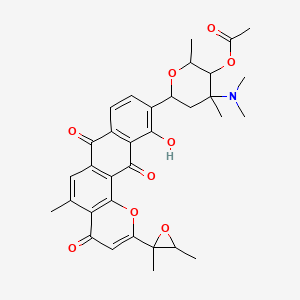
![9-(5,14-Dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1681452.png)

